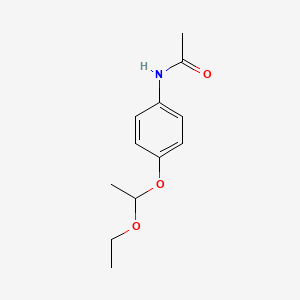

N-(4-(1-Ethoxyethoxy)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(1-Ethoxyethoxy)phenyl)acetamid ist eine organische Verbindung mit der Summenformel C12H17NO3. Sie zeichnet sich durch das Vorhandensein einer Acetamidgruppe aus, die an einen Phenylring gebunden ist, der wiederum mit einer Ethoxyethoxygruppe substituiert ist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(4-(1-Ethoxyethoxy)phenyl)acetamid erfolgt typischerweise durch die Reaktion von 4-(1-Ethoxyethoxy)anilin mit Essigsäureanhydrid. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Das allgemeine Reaktionsschema lautet wie folgt:

Ausgangsmaterialien: 4-(1-Ethoxyethoxy)anilin und Essigsäureanhydrid.

Reaktionsbedingungen: Die Reaktion wird üblicherweise in Gegenwart einer Base, wie Pyridin, bei einer Temperatur von etwa 50-60°C durchgeführt.

Verfahren: Das 4-(1-Ethoxyethoxy)anilin wird in einem geeigneten Lösungsmittel, wie Dichlormethan, gelöst und Essigsäureanhydrid tropfenweise hinzugefügt. Das Gemisch wird mehrere Stunden lang gerührt, bis die Reaktion abgeschlossen ist.

Reinigung: Das Produkt wird durch Umkristallisation oder Säulenchromatographie gereinigt, um reines N-(4-(1-Ethoxyethoxy)phenyl)acetamid zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von N-(4-(1-Ethoxyethoxy)phenyl)acetamid kann ähnliche Synthesewege verwenden, jedoch im größeren Maßstab. Der Prozess ist auf höhere Ausbeuten und Kosteneffizienz optimiert. Durchflussreaktoren und automatisierte Systeme werden häufig eingesetzt, um eine gleichbleibende Qualität und Effizienz zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1-Ethoxyethoxy)phenyl)acetamide typically involves the reaction of 4-(1-ethoxyethoxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 4-(1-ethoxyethoxy)aniline and acetic anhydride.

Reaction Conditions: The reaction is usually conducted in the presence of a base, such as pyridine, at a temperature of around 50-60°C.

Procedure: The 4-(1-ethoxyethoxy)aniline is dissolved in a suitable solvent, such as dichloromethane, and acetic anhydride is added dropwise. The mixture is stirred for several hours until the reaction is complete.

Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Reaktionstypen

N-(4-(1-Ethoxyethoxy)phenyl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Acetamidgruppe in eine Aminogruppe umwandeln.

Substitution: Der Phenylring kann elektrophile aromatische Substitutionsreaktionen eingehen, wie Nitrierung, Halogenierung und Sulfonierung.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Reagenzien wie Salpetersäure (HNO3) für die Nitrierung, Brom (Br2) für die Bromierung und Schwefelsäure (H2SO4) für die Sulfonierung werden häufig verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Chinonen oder anderen oxidierten Derivaten.

Reduktion: Umwandlung in Aminderivate.

Substitution: Bildung von Nitro-, Bromo- oder Sulfonyl-Derivaten.

Wissenschaftliche Forschungsanwendungen

N-(4-(1-Ethoxyethoxy)phenyl)acetamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht für seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.

Medizin: Erforscht für seine potenziellen therapeutischen Anwendungen, insbesondere bei der Entwicklung neuer Medikamente.

Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-(4-(1-Ethoxyethoxy)phenyl)acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann ihre Wirkung durch Bindung an Enzyme oder Rezeptoren ausüben und so deren Aktivität modulieren. Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und Kontext der Verwendung variieren.

Wirkmechanismus

The mechanism of action of N-(4-(1-Ethoxyethoxy)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(4-Hydroxyphenyl)acetamid:

N-(4-Methoxyphenyl)acetamid: Bekannt für seine potenziellen entzündungshemmenden Eigenschaften.

Einzigartigkeit

N-(4-(1-Ethoxyethoxy)phenyl)acetamid ist aufgrund des Vorhandenseins der Ethoxyethoxygruppe einzigartig, die ihr besondere chemische und physikalische Eigenschaften verleiht. Dieses Strukturmerkmal kann ihre Reaktivität, Löslichkeit und biologische Aktivität beeinflussen, wodurch sie eine wertvolle Verbindung für verschiedene Forschungsanwendungen ist.

Eigenschaften

CAS-Nummer |

51736-24-4 |

|---|---|

Molekularformel |

C12H17NO3 |

Molekulargewicht |

223.27 g/mol |

IUPAC-Name |

N-[4-(1-ethoxyethoxy)phenyl]acetamide |

InChI |

InChI=1S/C12H17NO3/c1-4-15-10(3)16-12-7-5-11(6-8-12)13-9(2)14/h5-8,10H,4H2,1-3H3,(H,13,14) |

InChI-Schlüssel |

RRALGWNWBBYYDU-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(C)OC1=CC=C(C=C1)NC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.